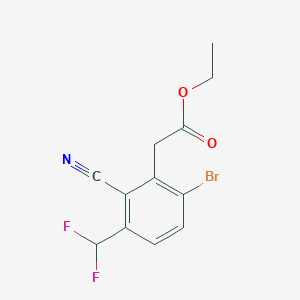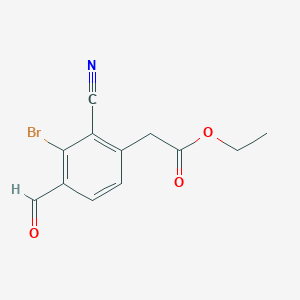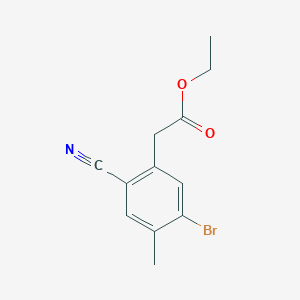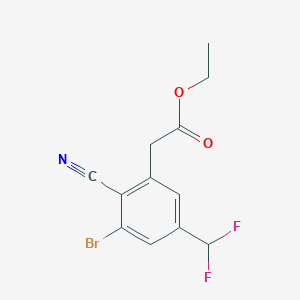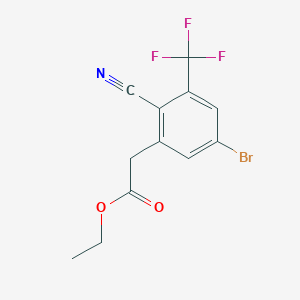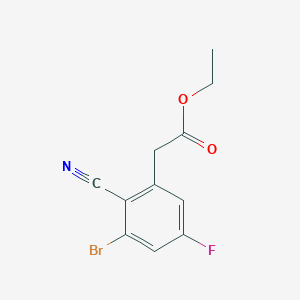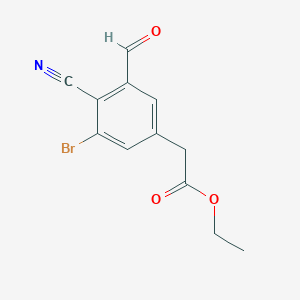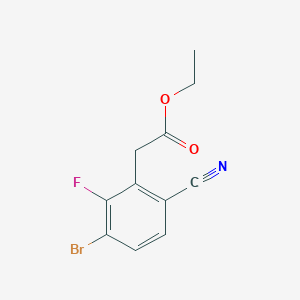
Ethyl 5-bromo-3-cyano-2-methylphenylacetate
Vue d'ensemble
Description
Ethyl 5-bromo-3-cyano-2-methylphenylacetate, also known as 5-bromo-3-cyano-2-methylphenylacetate, is a phenylacetate derivative that has been widely studied for its unique properties and potential applications in scientific research. This compound has a variety of chemical, biochemical, and physiological effects that make it a useful tool for researchers.
Applications De Recherche Scientifique
Ethyl Ethyl 5-bromo-3-cyano-2-methylphenylacetateano-2-methylphenylacetate has been studied extensively for its potential applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a ligand in the synthesis of metal complexes. Additionally, ethyl Ethyl 5-bromo-3-cyano-2-methylphenylacetateano-2-methylphenylacetate has been used to study the structure and function of enzymes and other proteins, as well as to study the structure and function of DNA and RNA.
Mécanisme D'action
The mechanism of action of ethyl Ethyl 5-bromo-3-cyano-2-methylphenylacetateano-2-methylphenylacetate is not fully understood. However, it is thought to interact with proteins and other molecules in a variety of ways. For example, it has been shown to bind to the active site of enzymes, which can alter their activity. Additionally, it has been shown to interact with DNA and RNA, which can affect gene expression.
Biochemical and Physiological Effects
Ethyl Ethyl 5-bromo-3-cyano-2-methylphenylacetateano-2-methylphenylacetate has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, which can affect metabolic pathways and lead to changes in cellular processes. Additionally, it has been shown to interact with DNA and RNA, which can lead to changes in gene expression and protein synthesis. Finally, it has been shown to have an effect on the immune system, which can lead to changes in immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl Ethyl 5-bromo-3-cyano-2-methylphenylacetateano-2-methylphenylacetate has several advantages for use in laboratory experiments. First, it has a relatively low toxicity, making it safe for use in experiments. Second, it is relatively inexpensive and easily obtainable. Finally, it has a wide range of potential applications, making it a versatile tool for researchers.
However, there are also some limitations to using ethyl Ethyl 5-bromo-3-cyano-2-methylphenylacetateano-2-methylphenylacetate in laboratory experiments. First, it is not very stable and can degrade over time. Second, it is not very soluble in water, making it difficult to use in aqueous solutions. Finally, it can interact with other molecules, making it difficult to study its effects in isolation.
Orientations Futures
There are a variety of potential future directions for research involving ethyl Ethyl 5-bromo-3-cyano-2-methylphenylacetateano-2-methylphenylacetate. First, further research is needed to better understand its mechanism of action and biochemical and physiological effects. Second, more research is needed to develop better methods of synthesizing and stabilizing the compound. Third, further research is needed to explore its potential applications in organic synthesis and protein and DNA/RNA research. Fourth, further research is needed to explore its potential therapeutic applications. Finally, further research is needed to explore its potential uses as a diagnostic tool.
Propriétés
IUPAC Name |
ethyl 2-(5-bromo-3-cyano-2-methylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-3-16-12(15)6-9-4-11(13)5-10(7-14)8(9)2/h4-5H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBJRFDQZJLNAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=CC(=C1)Br)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





